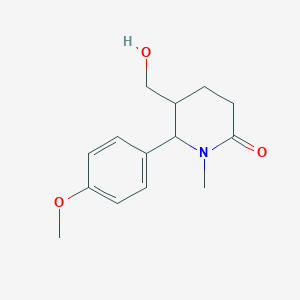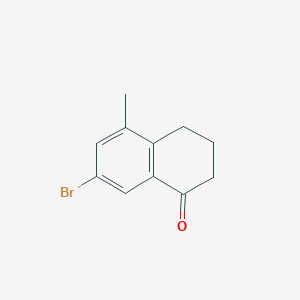![molecular formula C26H26F3NO6S B2357888 Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate CAS No. 494826-87-8](/img/structure/B2357888.png)
Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including an isopropyl group, a trifluoro group, a hydroxy group, a sulfonyl group, and a naphthyl group. These groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoro group could introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the hydroxy group might be deprotonated under basic conditions, or the sulfonyl group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group might make the compound more lipophilic, or the naphthyl group might confer aromatic properties .Scientific Research Applications
Synthesis and Optical Properties
- A study by Fa et al. (2015) focused on synthesizing a fluorescent probe using similar chemical structures for the molecular diagnosis of Alzheimer’s disease. This demonstrates the compound's relevance in developing diagnostic tools.
Asymmetric Synthesis Applications
- Soloshonok et al. (2006) explored the enantioselective synthesis of certain amino acids using a compound structurally similar to Isopropyl 4,4,4-trifluoro-3-oxobutanoate. This is significant for the production of enantiomerically pure compounds.
Regiospecific Synthesis
- The work by Volochnyuk et al. (2003) discussed the reaction of 4,4,4-trifluoro-3-oxobutanoates with electron-rich amino heterocycles, showing its potential in creating fused pyridines, important in various chemical syntheses.
Reaction Mechanisms
- In a study by Roversi & Vogel (2002), the reactions involving similar compounds were investigated, providing insights into the mechanism of hetero-Diels-Alder and cheletropic additions, which are fundamental in synthetic chemistry.
Polymerization and Copolymerization
- Research by Kharas et al. (2020) explored the condensation of isopropyl cyanoacetate and benzoic aldehydes, leading to the formation of novel esters and their copolymerization with vinyl benzene. This is crucial for developing new polymeric materials.
Synthesis of Sulfamides
- Povarov et al. (2019) conducted a study on the synthesis of new sulfamides based on a similar structure, emphasizing its potential in creating novel chemical entities.
Pharmaceutical Applications
- Oatis et al. (1985) synthesized a major metabolite of propranolol, indicating its role in understanding drug metabolism and pharmacokinetics.
Environmental Applications
- Kudlich et al. (1999) studied the autoxidation reactions of sulfonated naphthalene derivatives, showing the environmental implications of such compounds.
Chirality and Stereochemistry
- Seebach et al. (1984) explored the reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate, focusing on chirality, which is fundamental in the synthesis of enantiomerically pure compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3NO6S/c1-13(2)36-25(33)22(24(32)26(27,28)29)19-12-20(17-8-6-7-9-18(17)23(19)31)30-37(34,35)21-11-15(4)14(3)10-16(21)5/h6-13,22,30-31H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBSKQQGHVULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

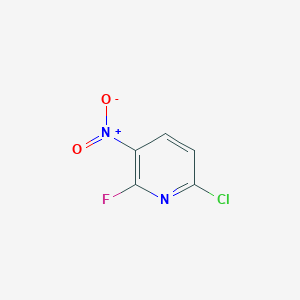
![4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2357807.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2357808.png)
![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)
![1-Cyclopropyl-3-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2357813.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)
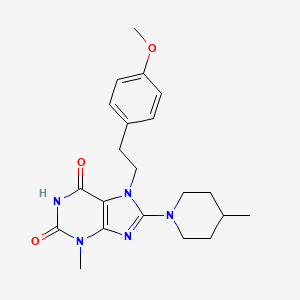
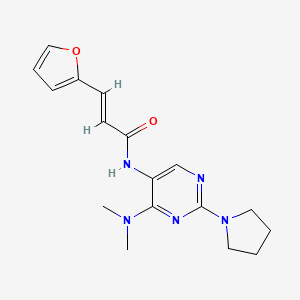
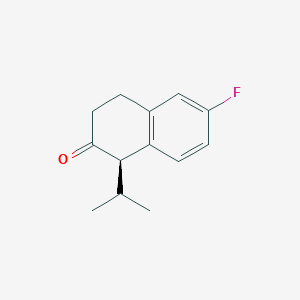
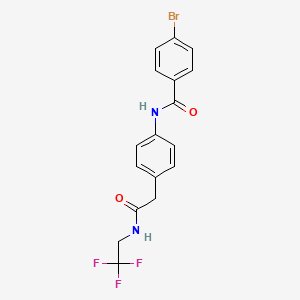
![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)
